Adipokinetic Hormone (Anax Imperator Mauricianus)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

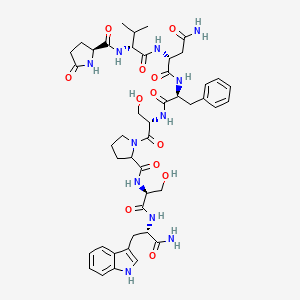

Adipokinetic hormone (Anax Imperator Mauricianus) is a metabolic neuropeptide found in insects. It plays a crucial role in the mobilization of energy substrates, particularly during periods of high energy demand such as flight or stress. This hormone is composed of a sequence of amino acids and is involved in various physiological processes, including metabolism, behavior, and reproduction .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of adipokinetic hormone (Anax Imperator Mauricianus) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process includes the sequential addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The reaction conditions typically involve the use of coupling reagents such as HBTU or DIC, and deprotection reagents like TFA .

Industrial Production Methods: Industrial production of adipokinetic hormone (Anax Imperator Mauricianus) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage and transport .

Analyse Chemischer Reaktionen

Types of Reactions: Adipokinetic hormone (Anax Imperator Mauricianus) can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide for specific research or therapeutic purposes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Substitution reactions often involve the use of specific amino acid derivatives to replace certain residues in the peptide chain.

Major Products Formed: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds, resulting in a linear peptide .

Wissenschaftliche Forschungsanwendungen

Adipokinetic hormone (Anax Imperator Mauricianus) has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in insect physiology, particularly in energy metabolism and stress responses.

Medicine: Potential therapeutic applications in treating metabolic disorders and as a model for developing peptide-based drugs.

Industry: Utilized in the development of bioinsecticides and other pest control methods .

Wirkmechanismus

The mechanism of action of adipokinetic hormone (Anax Imperator Mauricianus) involves binding to specific receptors on target cells, leading to the activation of intracellular signaling pathways. This hormone primarily targets the adipokinetic hormone receptor, which is a G-protein-coupled receptor (GPCR). Upon binding, it triggers the mobilization of energy substrates such as lipids and carbohydrates, facilitating their use during periods of high energy demand .

Vergleich Mit ähnlichen Verbindungen

Adipokinetic hormone (Anax Imperator Mauricianus) is similar to other insect neuropeptides such as hypertrehalosemic hormone and red pigment-concentrating hormone. it is unique in its specific amino acid sequence and its role in energy mobilization. Similar compounds include:

Hypertrehalosemic hormone: Involved in carbohydrate metabolism.

Red pigment-concentrating hormone: Regulates pigment concentration in certain insects .

Biologische Aktivität

Adipokinetic hormones (AKHs) are neuropeptides that play a crucial role in regulating energy metabolism in insects. The adipokinetic hormone derived from the Emperor dragonfly, Anax imperator, is particularly significant due to its physiological effects on lipid and carbohydrate mobilization. This article explores the biological activity of Anax imperator adipokinetic hormone (Ani-AKH), focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Overview of Adipokinetic Hormones

AKHs are primarily synthesized in the corpora cardiaca of insects and are released into the hemolymph during energy-demanding situations. They are functionally analogous to glucagon in vertebrates, promoting the mobilization of energy reserves from fat body stores. The structure of these peptides typically includes eight to ten amino acids with specific conserved residues essential for their biological activity .

The action of Ani-AKH is mediated through its receptors (AKHR), which are located on the plasma membranes of fat body cells. Upon binding, AKHR activation leads to intracellular signaling cascades involving calcium ions (Ca2+) and cyclic adenosine monophosphate (cAMP), ultimately stimulating protein kinase A (PKA) pathways that regulate metabolic processes .

Key Biological Activities

- Lipid Mobilization :

- Carbohydrate Regulation :

-

Impact on Tumor Biology :

- Recent research has shown that Ani-AKH influences brain-derived neurotrophic factor (BDNF) expression in glioma cells, correlating with increased migrasome formation, which may play a role in tumor metastasis .

- In vitro studies demonstrated that treatment with Ani-AKH at concentrations of 5 and 10 μM resulted in significantly higher BDNF levels compared to control groups, suggesting potential therapeutic targets for glioma treatment .

Study on Glioma Cells

A recent study investigated the effects of Ani-AKH on C6 glioma cells, revealing:

- Methodology : Rat C6 glioma cells were treated with Ani-AKH, and BDNF expression was measured using immunocytochemistry.

- Findings : Increased levels of BDNF and migrasome counts were observed in treated cells, indicating a potential link between AKH signaling and cancer cell behavior .

Uterine Contraction Study

Another study assessed the effects of Ani-AKH on uterine contractions:

- Methodology : Human uterine strips were exposed to varying concentrations of Ani-AKH.

- Results : No significant difference was noted compared to oxytocin at low doses; however, higher concentrations showed an increase in contractility, suggesting a role in reproductive physiology .

Data Table: Summary of Biological Effects

Eigenschaften

Molekularformel |

C45H59N11O12 |

|---|---|

Molekulargewicht |

946.0 g/mol |

IUPAC-Name |

(2R)-N-[(2S)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2R)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide |

InChI |

InChI=1S/C45H59N11O12/c1-23(2)37(55-39(62)28-14-15-36(60)49-28)44(67)52-31(19-35(46)59)41(64)51-30(17-24-9-4-3-5-10-24)40(63)54-33(22-58)45(68)56-16-8-13-34(56)43(66)53-32(21-57)42(65)50-29(38(47)61)18-25-20-48-27-12-7-6-11-26(25)27/h3-7,9-12,20,23,28-34,37,48,57-58H,8,13-19,21-22H2,1-2H3,(H2,46,59)(H2,47,61)(H,49,60)(H,50,65)(H,51,64)(H,52,67)(H,53,66)(H,54,63)(H,55,62)/t28-,29-,30-,31+,32-,33-,34?,37+/m0/s1 |

InChI-Schlüssel |

ABPBFFHSDZKHDQ-AZSTVZFHSA-N |

Isomerische SMILES |

CC(C)[C@H](C(=O)N[C@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCCC2C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)[C@@H]5CCC(=O)N5 |

Kanonische SMILES |

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.